紫草酸

概述

描述

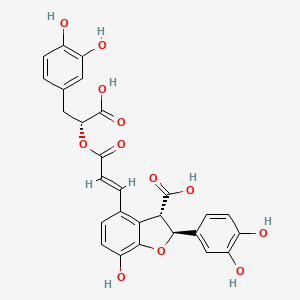

Lithospermic acid is a polycyclic phenolic carboxylic acid derived from the roots of plants such as Lithospermum ruderale and Salvia miltiorrhiza . It was first isolated in 1963 and has since been recognized for its diverse biological activities, including antioxidation, anti-inflammatory, and hepatoprotective properties .

科学研究应用

丹参酸在科学研究中具有广泛的应用:

化学: 它被用作合成各种生物活性化合物的先驱。

生物学: 丹参酸表现出抗氧化和抗炎特性,使其在生物学研究中具有价值。

作用机制

丹参酸通过多种分子靶点和途径发挥作用。 它激活核因子红系 2 相关因子 2 (Nrf2) 途径,促进抗氧化酶的表达 。 此外,它增强了 AMP 活化蛋白激酶 α (AMPKα) 的磷酸化,AMPKα 在细胞能量稳态中起着至关重要的作用 。这些作用有助于其对氧化应激和炎症的保护作用。

生化分析

Biochemical Properties

Lithospermic acid interacts with various enzymes and proteins. It has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . It also scavenges DPPH radicals in cell-free assays .

Cellular Effects

Lithospermic acid has significant effects on various types of cells and cellular processes. It has been shown to ameliorate oxidative stress and cardiomyocytes apoptosis following myocardial ischemia-reperfusion operation or hypoxia reoxygenation in vivo and in vitro .

Molecular Mechanism

Lithospermic acid exerts its effects at the molecular level through several mechanisms. It selectively activates eNOS, simultaneously increases nuclear translocation and phosphorylation of Nrf2 and promotes Nrf2/HO-1 pathway in vivo and in vitro .

Dosage Effects in Animal Models

In animal models, the effects of Lithospermic acid vary with different dosages. For example, in a study using Otsuka Long-Evans Tokushima Fatty (OLETF) rats, an animal model of type 2 diabetes, Lithospermic acid was administered at a dosage of 50 mg/kg .

准备方法

合成路线和反应条件: 丹参酸的合成可以通过多种策略实现。 一种有效路线涉及使用钯催化的环化反应生成取代的苯并[b]呋喃酯,然后对碳-碳双键进行立体选择性还原 。 另一种方法依赖于芳基乙酸甲酯与 3,4-二甲氧基苯甲醛之间的醛醇缩合,然后进行环化反应 .

工业生产方法: 丹参酸的工业生产通常涉及从植物来源(如丹参)中提取。 提取过程包括溶剂提取、纯化和结晶,以获得纯化合物 .

化学反应分析

反应类型: 丹参酸会经历各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 丹参酸可以使用过氧化氢或高锰酸钾等试剂在酸性或碱性条件下氧化。

还原: 还原可以使用硼氢化钠或氢化铝锂等试剂实现。

取代: 取代反应通常涉及亲核试剂,如甲醇钠或叔丁醇钾。

相似化合物的比较

丹参酸通常与其他酚酸(如迷迭香酸和丹参酚酸 B)进行比较。 虽然所有这些化合物都具有抗氧化和抗炎特性,但丹参酸因其独特的分子结构及其更有效地激活 Nrf2 途径的能力而独一无二 。类似的化合物包括:

迷迭香酸: 以其抗氧化和抗炎作用而闻名。

丹参酚酸 B: 对心血管系统具有保护作用。

镁丹参酸 B: 另一种具有重要生物活性的衍生物.

丹参酸因其强大的多样生物活性而脱颖而出,使其成为各种研究和工业领域的宝贵化合物。

生物活性

Lithospermic acid (LA), a phenolic compound extracted from Salvia miltiorrhiza, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article synthesizes current research findings on the biological activity of lithospermic acid, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Lithospermic acid exhibits a wide range of pharmacological activities:

- Anti-inflammatory Activity : LA has been shown to reduce inflammation in various models. For instance, a study demonstrated that 0.1% LA treatment ameliorated psoriasis-like dermatitis by restoring skin barrier functions and reducing inflammatory cell infiltration .

- Antioxidant Effects : Research indicates that lithospermic acid possesses significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cells .

- Neuroprotection : LA has been reported to protect neuronal cells from damage due to ischemia and reperfusion injury by activating the Nrf2 pathway, which modulates antioxidant responses .

- Cardiovascular Benefits : Studies suggest that lithospermic acid may improve heart function and reduce myocardial ischemia-reperfusion injury, making it a candidate for treating cardiovascular diseases .

The biological activity of lithospermic acid is mediated through several mechanisms:

- Autophagy Activation : LA promotes autophagy, enhancing cellular homeostasis and survival under stress conditions. This was evidenced by increased expression of autophagy-related proteins in treated cells .

- Inhibition of Tumor Growth : In glioblastoma models, LA was found to induce apoptosis and inhibit tumor cell proliferation by downregulating cAMP levels, which is critical for tumor growth signaling pathways .

- Modulation of Inflammatory Cytokines : Lithospermic acid treatment resulted in decreased levels of pro-inflammatory cytokines like TNFα and MCP1 in animal models of diabetic retinopathy, suggesting its role in modulating inflammatory responses .

Therapeutic Applications

Lithospermic acid's diverse pharmacological properties suggest several potential therapeutic applications:

- Cardiovascular Diseases : LA has been included in formulations for treating chronic angina due to its superior efficacy compared to traditional cardiovascular drugs .

- Diabetes Management : Its ability to improve insulin sensitivity and reduce vascular complications makes it a promising candidate for diabetes therapy .

- Dermatological Conditions : The efficacy of LA in restoring skin barrier functions positions it as a potential treatment for psoriasis and other inflammatory skin disorders .

- Cancer Therapy : Given its anti-cancer properties, particularly in glioblastoma, lithospermic acid may serve as an adjunct therapy in oncological treatments .

Study on Psoriasis-Like Dermatitis

A study involving the administration of 0.1% lithospermic acid showed significant improvement in skin barrier function and reduction in inflammation markers in an imiquimod-induced psoriasis model. Histological analysis revealed less acanthosis and inflammatory cell infiltration compared to control groups .

Diabetic Retinopathy Model

In a long-term study on OLETF rats, lithospermic acid was administered daily for 52 weeks. Results indicated that LA significantly reduced vascular leakage and improved glucose metabolism, highlighting its protective effects against diabetic complications .

Summary Table of Biological Activities

属性

IUPAC Name |

(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZQBMQZMKFSRV-RGKBJLTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314665 | |

| Record name | (+)-Lithospermic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28831-65-4 | |

| Record name | (+)-Lithospermic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28831-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithospermic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028831654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Lithospermic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHOSPERMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/100IP83JAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of LA is C36H30O16, and its molecular weight is 718.59 g/mol.

ANone: Yes, numerous research papers utilize spectroscopic methods to characterize LA. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are frequently employed to confirm its structure and analyze its presence in various samples. [, , , , ]

ANone: Research suggests LA exerts its effects through multiple pathways. One well-studied target is the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. LA demonstrates inhibitory activity against ACE, contributing to its antihypertensive properties. [] Additionally, LA has been shown to activate Nrf2, a transcription factor involved in cellular antioxidant defense mechanisms. [] Another significant target is the HIV-1 nucleocapsid protein (NC), a crucial protein for viral replication. LA acts as a non-covalent inhibitor of NC, hindering the virus's ability to replicate. []

ANone: LA's interaction with its targets leads to various beneficial effects:

- Antioxidant Effects: LA demonstrates potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. It achieves this by activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). [, , ]

- Anti-inflammatory Effects: LA exhibits anti-inflammatory activity, potentially by modulating cytokine production and reducing inflammatory cell infiltration. [, ]

- Cardioprotective Effects: LA protects against myocardial ischemia-reperfusion injury by activating eNOS and the Nrf2/HO-1 signaling pathway via phosphorylation of AMPKα. []

- Hepatoprotective Effects: LA safeguards the liver against damage induced by toxins like carbon tetrachloride (CCl4), likely through its antioxidant and anti-inflammatory properties. []

- Anti-HIV Activity: LA's inhibitory action on HIV-1 NC makes it a promising candidate for developing novel anti-HIV therapies. []

ANone: Studies in rats reveal that LA is rapidly absorbed and widely distributed to peripheral tissues after administration. [, ] It undergoes enterohepatic circulation, implying that it's reabsorbed from the intestines after initial metabolism. LA is primarily eliminated through biliary excretion, meaning it's metabolized in the liver and excreted in bile. [, ]

ANone: Research suggests a strong structure-activity relationship for LA and its analogs. For instance, magnesium lithospermate B and lithospermic acid B, both tetramers of caffeic acid and structurally similar to LA, display greater protective effects on renal cells compared to lithospermic acid (a trimer) or rosmarinic acid (a dimer). [] This highlights the importance of the size and specific structural features of LA analogs for their biological activity. [, ]

ANone: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and diode-array detection (DAD) are commonly used for qualitative and quantitative analysis of LA in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , , ]

ANone: While specific regulations vary between countries, quality control measures for LA typically involve ensuring its identity, purity, and content in plant materials, extracts, and formulations. This is usually accomplished through standardized analytical methods like HPLC and appropriate reference standards. []

ANone: In vitro studies demonstrate LA's protective effects against various cellular insults, such as hypoxia-reoxygenation injury in renal cells [] and carbon tetrachloride-induced oxidative damage in liver cells. [] Animal models further support these findings, showing that LA protects against myocardial ischemia-reperfusion injury, [] attenuates intestinal injury caused by ischemia-reperfusion, [] and ameliorates psoriasis-like dermatitis in mice. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。